Cas no 2649082-93-7 (4-(2-isocyanatoethyl)benzonitrile)
4-(2-isocyanatoethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(2-isocyanatoethyl)benzonitrile
- EN300-1818413
- 2649082-93-7
-
- Inchi: 1S/C10H8N2O/c11-7-10-3-1-9(2-4-10)5-6-12-8-13/h1-4H,5-6H2
- InChI Key: SGLRTWNMYFRLLI-UHFFFAOYSA-N
- SMILES: O=C=NCCC1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 172.063662883g/mol
- Monoisotopic Mass: 172.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 53.2Ų
4-(2-isocyanatoethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1818413-0.05g |
4-(2-isocyanatoethyl)benzonitrile |
2649082-93-7 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1818413-0.1g |
4-(2-isocyanatoethyl)benzonitrile |
2649082-93-7 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1818413-0.25g |
4-(2-isocyanatoethyl)benzonitrile |
2649082-93-7 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1818413-0.5g |
4-(2-isocyanatoethyl)benzonitrile |
2649082-93-7 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1818413-1.0g |
4-(2-isocyanatoethyl)benzonitrile |
2649082-93-7 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1818413-2.5g |
4-(2-isocyanatoethyl)benzonitrile |
2649082-93-7 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1818413-5.0g |
4-(2-isocyanatoethyl)benzonitrile |
2649082-93-7 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1818413-10.0g |
4-(2-isocyanatoethyl)benzonitrile |
2649082-93-7 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1818413-1g |
4-(2-isocyanatoethyl)benzonitrile |
2649082-93-7 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1818413-5g |
4-(2-isocyanatoethyl)benzonitrile |
2649082-93-7 | 5g |
$2650.0 | 2023-09-19 |
4-(2-isocyanatoethyl)benzonitrile Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 4-(2-isocyanatoethyl)benzonitrile
4-(2-Isocyanatoethyl)benzonitrile (CAS No. 2649082-93-7): A Versatile Chemical Intermediate for Advanced Applications
4-(2-Isocyanatoethyl)benzonitrile (CAS No. 2649082-93-7) is a specialized organic compound that has garnered significant attention in the field of chemical synthesis and material science. This compound, characterized by its isocyanate and benzonitrile functional groups, serves as a crucial building block in the development of advanced polymers, pharmaceuticals, and agrochemicals. Its unique molecular structure enables it to participate in a wide range of chemical reactions, making it an indispensable tool for researchers and industrial chemists alike.
The growing demand for high-performance materials and customized chemical intermediates has placed 4-(2-isocyanatoethyl)benzonitrile in the spotlight. With the rise of green chemistry and sustainable synthesis, this compound is being explored for its potential in eco-friendly applications. Researchers are particularly interested in its role in creating biodegradable polymers and low-toxicity coatings, aligning with global trends towards environmental responsibility.
From a structural perspective, 4-(2-isocyanatoethyl)benzonitrile combines the reactivity of an isocyanate group with the stability of an aromatic benzonitrile moiety. This dual functionality allows for diverse applications in polyurethane chemistry, where it can serve as a cross-linking agent or chain extender. The compound's electron-withdrawing nitrile group also makes it valuable in pharmaceutical intermediates, particularly in the synthesis of heterocyclic compounds with potential biological activity.
The synthesis and handling of 4-(2-isocyanatoethyl)benzonitrile require specialized knowledge due to the reactivity of the isocyanate functionality. Modern synthetic approaches focus on atom-efficient methods and catalytic processes to minimize waste and improve yields. Recent advancements in flow chemistry have shown promise for the safer and more efficient production of this valuable intermediate, addressing common industry challenges related to reaction control and scalability.
In material science applications, 4-(2-isocyanatoethyl)benzonitrile has demonstrated exceptional utility in creating high-strength adhesives and specialty coatings. Its ability to form strong covalent bonds with various substrates makes it particularly valuable for composite materials used in aerospace and automotive industries. The compound's thermal stability and resistance to environmental degradation contribute to the durability of final products, meeting stringent industry standards.
The pharmaceutical industry has shown increasing interest in 4-(2-isocyanatoethyl)benzonitrile as a precursor for drug discovery programs. Its molecular framework serves as an excellent scaffold for developing small molecule therapeutics, particularly in areas such as central nervous system disorders and metabolic diseases. The compound's benzonitrile group offers opportunities for further functionalization, enabling medicinal chemists to explore diverse structure-activity relationships.
Analytical characterization of 4-(2-isocyanatoethyl)benzonitrile typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure product purity and confirm structural integrity, which are critical for applications requiring high specificity. Recent developments in analytical instrumentation have improved the detection limits and accuracy of these measurements, supporting quality control in industrial settings.
Market trends indicate steady growth in demand for specialty isocyanates like 4-(2-isocyanatoethyl)benzonitrile, driven by expansion in advanced material sectors and pharmaceutical research. Manufacturers are responding with improved production capacities and custom synthesis services to meet diverse customer requirements. The compound's niche applications in electronic materials and optical polymers represent emerging areas of commercial interest.
Safety considerations for handling 4-(2-isocyanatoethyl)benzonitrile follow standard protocols for reactive chemical intermediates. Proper personal protective equipment and engineering controls are essential when working with this material. The chemical industry continues to develop safer alternatives and improved handling procedures to minimize risks while maintaining the compound's valuable properties.
Future research directions for 4-(2-isocyanatoethyl)benzonitrile include exploring its potential in smart materials and responsive polymers. Scientists are investigating its incorporation into systems that can adapt to environmental stimuli, with applications ranging from self-healing coatings to drug delivery vehicles. The compound's versatility ensures it will remain an important tool for innovation across multiple scientific disciplines.
Environmental considerations surrounding 4-(2-isocyanatoethyl)benzonitrile have led to increased focus on waste minimization strategies and green synthesis routes. The development of biocatalytic methods for its production represents an exciting frontier in sustainable chemistry. These approaches aim to reduce energy consumption and eliminate hazardous byproducts while maintaining the compound's valuable chemical properties.
In conclusion, 4-(2-isocyanatoethyl)benzonitrile (CAS No. 2649082-93-7) stands as a prime example of how specialized chemical intermediates enable technological advancement across multiple industries. Its unique combination of reactivity and structural features continues to inspire innovative applications in materials science, pharmaceuticals, and beyond. As research progresses, this compound is poised to play an increasingly important role in addressing contemporary scientific and industrial challenges.
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